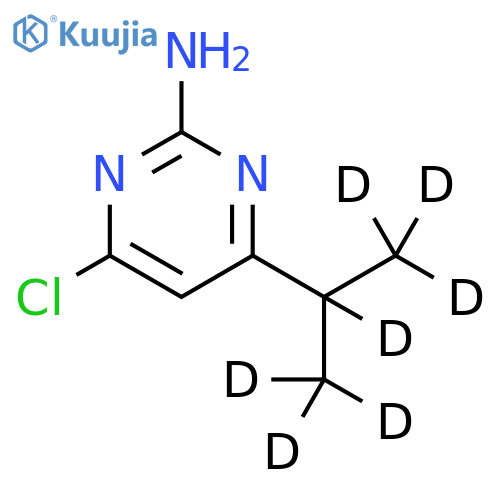

Cas no 1185306-60-8 (4-Chloro-2-amino-6-(iso-propyl-d7)-pyrimidine)

1185306-60-8 structure

商品名:4-Chloro-2-amino-6-(iso-propyl-d7)-pyrimidine

CAS番号:1185306-60-8

MF:C7H3D7ClN3

メガワット:178.67

CID:5144463

4-Chloro-2-amino-6-(iso-propyl-d7)-pyrimidine 化学的及び物理的性質

名前と識別子

-

- 4-Chloro-2-amino-6-(iso-propyl-d7)-pyrimidine

-

- インチ: 1S/C7H10ClN3/c1-4(2)5-3-6(8)11-7(9)10-5/h3-4H,1-2H3,(H2,9,10,11)/i1D3,2D3,4D

- InChIKey: SPMMDFHRMVXLLO-UAVYNJCWSA-N

- ほほえんだ: C([2H])(C1=NC(N)=NC(Cl)=C1)(C([2H])([2H])[2H])C([2H])([2H])[2H]

4-Chloro-2-amino-6-(iso-propyl-d7)-pyrimidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C890105-25mg |

4-Chloro-2-amino-6-(iso-propyl-d7)-pyrimidine |

1185306-60-8 | 95% | 25mg |

¥6,380.00 | 2022-09-02 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C890105-5mg |

4-Chloro-2-amino-6-(iso-propyl-d7)-pyrimidine |

1185306-60-8 | 95% | 5mg |

¥1,980.00 | 2022-09-02 |

4-Chloro-2-amino-6-(iso-propyl-d7)-pyrimidine 関連文献

-

Zeev Aizenshtat,Sharon Ruthstein Phys. Chem. Chem. Phys., 2012,14, 13046-13052

-

Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085

-

Ping Tong Food Funct., 2020,11, 628-639

-

Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449

1185306-60-8 (4-Chloro-2-amino-6-(iso-propyl-d7)-pyrimidine) 関連製品

- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)

- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)

- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)

- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)

- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)

- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)

- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)

- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)

- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)

- 947320-08-3(Methyl 4-isopropylpicolinate)

推奨される供給者

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量